molecular formula C12H21ClN2O B2790489 N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride CAS No. 1432679-68-9

N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride

Cat. No.: B2790489
CAS No.: 1432679-68-9
M. Wt: 244.76
InChI Key: MPDMSUMONXRPQY-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group attached to a spirocyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. This can be achieved through a series of reactions including cyclization, alkylation, and amide formation. The cyclopropylmethyl group is introduced through a selective alkylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert certain functional groups within the compound.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structure suggests it could be useful in designing drugs with specific biological activities.

Industry: In industrial applications, the compound could be used in the production of specialty chemicals or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism by which N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(cyclopropylmethyl)aniline: This compound shares the cyclopropylmethyl group but has a different core structure.

  • N-(cyclopropylmethyl)cyclopropanamine: Another related compound with a cyclopropylmethyl group attached to a cyclopropane ring.

Uniqueness: N-(cyclopropylmethyl)-6-azaspiro[25]octane-1-carboxamide hydrochloride is unique due to its spirocyclic structure, which provides distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.ClH/c15-11(14-8-9-1-2-9)10-7-12(10)3-5-13-6-4-12;/h9-10,13H,1-8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDMSUMONXRPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2CC23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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